REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[CH2:17]([O:11][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1)[CH3:18]
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Name
|
|
Quantity
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450 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
of heat the mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated on a steam bath for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
CUSTOM
|
Details
|
the lower layer was removed
|
Type
|
ADDITION
|
Details
|
Then the procedures wherein to the residue were added 40 ml of ethanol and 20 ml of 98% sulfuric acid
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated on a steam bath for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the lower layer was removed
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
WASH
|
Details
|
The organic layer was washed with water to which
|
Type
|
ADDITION
|
Details
|
was added an aqueous solution of sodium hydroxide (40 g of sodium hydroxide dissolved in 1 liter of water)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
While it was warm
|
Type
|
CUSTOM
|
Details
|
the lower layer was removed
|
Type
|
ADDITION
|
Details
|
the upper layer was poured into an aqueous solution of sodium hydroxide
|
Type
|
TEMPERATURE
|
Details
|
cooled to solidified
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=CC2=CC=CC=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |